molecular formula C6H7Cl2N3 B2990877 4,6-dichloro-N-ethylpyrimidin-5-amine CAS No. 885500-42-5

4,6-dichloro-N-ethylpyrimidin-5-amine

Cat. No. B2990877
Key on ui cas rn: 885500-42-5
M. Wt: 192.04
InChI Key: LHEMTMXDEZPQPJ-UHFFFAOYSA-N
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Patent
US08546407B2

Procedure details

Sodium hydride (55%, 0.17 g, 4.0 mmol) was added in a single portion to a solution of (4,6-dichloropyrimidin-5-yl)amine (0.61 g, 3.72 mmol) and ethyl iodide (0.30 mL, 3.8 mmol) in dry DMF (3 mL) at room temperature. The suspension was stirred for 18 hours, then diluted with saturated aqueous ammonium chloride (5 mL) and water (20 mL). The mixture was extracted with diethyl ether (30 mL), and the extract was dried, filtered and concentrated. Flash column chromatography on silica, eluting with 10% ethyl actetate-hexanes, gave ethyl(4,6-dichloropyrimidin-5-yl)amine (0.321 g, 1.67 mmol, 45%). LC-MS (LCT2) m/z 192, 194 [M+H+], Rt 6.07 min.
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[C:9]([NH2:10])=[C:8]([Cl:11])[N:7]=[CH:6][N:5]=1.[CH2:12](I)[CH3:13]>CN(C=O)C.[Cl-].[NH4+].O>[CH2:12]([NH:10][C:9]1[C:4]([Cl:3])=[N:5][CH:6]=[N:7][C:8]=1[Cl:11])[CH3:13] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0.17 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.61 g
Type
reactant
Smiles
ClC1=NC=NC(=C1N)Cl
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C)I
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
[Cl-].[NH4+]
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether (30 mL)
CUSTOM
Type
CUSTOM
Details
the extract was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
Flash column chromatography on silica, eluting with 10% ethyl actetate-hexanes

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)NC=1C(=NC=NC1Cl)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.67 mmol
AMOUNT: MASS 0.321 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 44.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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